molecular formula C5H7BrN2O2 B1277964 1-Bromo-5,5-dimethylhydantoin CAS No. 7072-23-3

1-Bromo-5,5-dimethylhydantoin

Cat. No. B1277964
CAS RN: 7072-23-3
M. Wt: 207.03 g/mol
InChI Key: SSSAHVJVVZSZQL-UHFFFAOYSA-N
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Description

1-Bromo-5,5-dimethylhydantoin (BDMH) is an organic compound that is widely used as a disinfectant and biocide in industrial and domestic settings. It is a white crystalline solid with a melting point of approximately 95°C. BDMH has a wide range of applications, from water treatment to pharmaceuticals and agriculture, and has been studied extensively for its antimicrobial and antifungal properties.

Scientific Research Applications

Disinfection in Recreational Water

1-Bromo-5,5-dimethylhydantoin (BCDMH) is used as a disinfectant in recreational water. It has been associated with irritant contact dermatitis but remains a common choice for maintaining water hygiene (Dalmau et al., 2012).

Organic Synthesis and Catalytic Activity

BCDMH exhibits catalytic activity in organic synthesis. It is used in the one-pot transformation of N-arylglycines to N-arylsydnones and in the bromination of these sydnones to their 4-bromo derivatives, demonstrating its utility in complex chemical transformations (Azarifar & Ghasemnejad-Bosra, 2006).

Identification in Commercial Products

BCDMH is also important in the identification and determination of isomeric bromo- and/or chloro-substituted hydantoins in disinfectants and molluscicides. This application is crucial for quality control and ensuring the efficacy of commercial products (Beihoffer et al., 1996).

Germicide, Fungicide, and Disinfectant

BCDMH serves as a germicide, fungicide, and disinfectant in various applications. Its role in controlling microbial activity is significant in both industrial and healthcare settings (Pietersen, Brözel & Cloete, 1995).

Water Purification

It is also explored in the field of water purification. N-bromo-dimethylhydantoin polystyrene beads, for example, show potential in water microbial decontamination, highlighting its relevance in improving water safety (Aviv et al., 2015).

Safety and Hazards

1-Bromo-5,5-dimethylhydantoin may intensify fire as it is an oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Future Directions

1,3-Dibromo-5,5-dimethylhydantoin has been used in the development of new methodologies for the preparation of α-bromo ketones from alkenes . This easy to carry out two-step one-pot protocol proceeds in water and provides a high yield of a great variety of α-bromo ketones .

properties

IUPAC Name

1-bromo-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAHVJVVZSZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433396
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7072-23-3
Record name 1-BROMO-5,5-DIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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